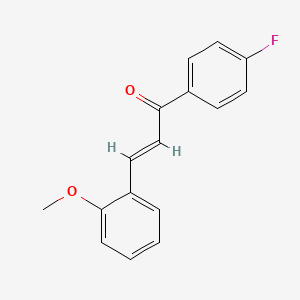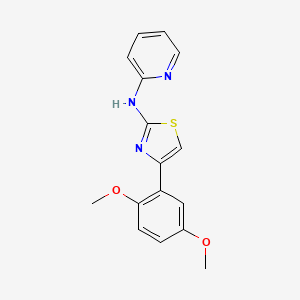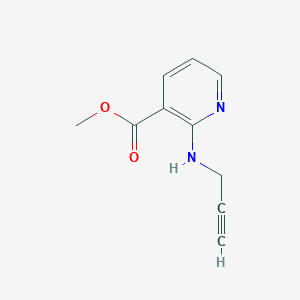
Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate” is a chemical compound. It’s part of a larger family of compounds known as 2-methylpyridines . These compounds are synthesized in a variety of ways and have a wide range of applications .
Synthesis Analysis
The synthesis of 2-methylpyridines, including “this compound”, is often achieved using a continuous flow setup . This method is considered greener than conventional batch reaction protocols . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-methylpyridines, including “this compound”, involve heterogeneous catalysis and/or a Ladenberg rearrangement . The proposed methyl source is C1 of the primary alcohol .Scientific Research Applications
Flow Synthesis of 2-Methylpyridines via α-Methylation
Background: Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate is a versatile compound that has attracted attention due to its synthetic utility and green chemistry aspects. Researchers have explored its applications in continuous flow synthesis.
Key Findings:- Mechanism : The reaction likely involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .
Materials Science and Surface Modification
Surface-Active Compounds:Future Directions
The future directions for “Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate” and similar compounds are likely to involve further exploration of their synthesis methods, mechanisms of action, and potential applications . These compounds are valuable in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc , and there is ongoing interest in developing more efficient and sustainable methods for their production .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
properties
IUPAC Name |
methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h1,4-5,7H,6H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSZOINNCAKTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

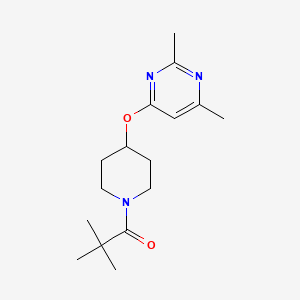
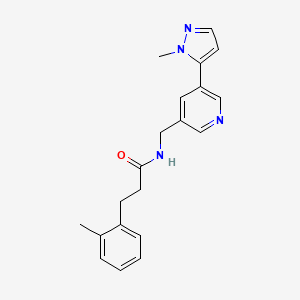
![2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2787665.png)
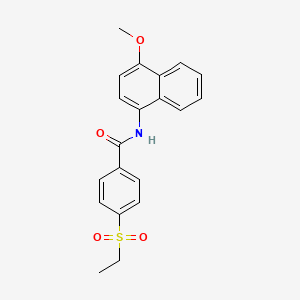
![2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile](/img/structure/B2787668.png)
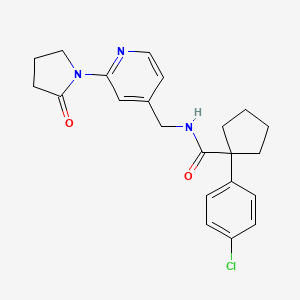
![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2787670.png)
![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
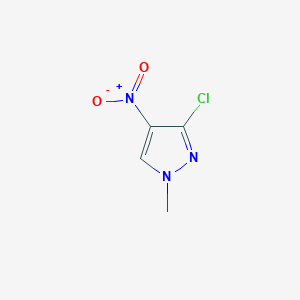
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)
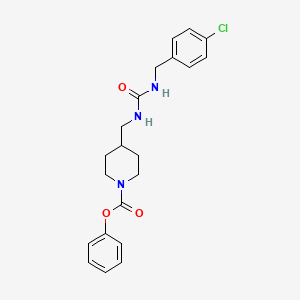
![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
